

Application Note: ^1H and ^{13}C NMR Characterization of N-Methyl-4-nitroaniline

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Compound of Interest

Compound Name: *N-Methyl-4-nitroaniline*

Cat. No.: B087028

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the characterization of **N-Methyl-4-nitroaniline** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, spectral data summaries, and structural assignments are presented to facilitate its identification and analysis in research and development settings.

Introduction

N-Methyl-4-nitroaniline is a chemical intermediate utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.^{[1][2][3]} Accurate structural confirmation and purity assessment are critical, for which NMR spectroscopy is an indispensable tool. This application note outlines the standardized procedures for acquiring and interpreting ^1H and ^{13}C NMR spectra of **N-Methyl-4-nitroaniline**.

Chemical Structure and Atom Numbering

The chemical structure of **N-Methyl-4-nitroaniline** is shown below with IUPAC numbering for unambiguous assignment of NMR signals.

Caption: Chemical structure of **N-Methyl-4-nitroaniline** with atom numbering.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **N-Methyl-4-nitroaniline** recorded in different deuterated solvents. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data of N-Methyl-4-nitroaniline

Solvent	Atom	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
DMSO- d_6	H2, H6	8.02	d	9.0
	H3, H5	6.62	d	9.0
	NH	7.32	br s	-
	CH ₃	2.81	d	5.1
CDCl ₃	H2, H6	8.09	d	9.5
	H3, H5	6.53	d	9.5
	NH	4.70	br s	-
	CH ₃	2.94	d	5.2

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#) d = doublet, br s = broad singlet

Table 2: ^{13}C NMR Spectral Data of N-Methyl-4-nitroaniline

Solvent	Atom	Chemical Shift (δ) ppm
DMSO-d ₆	C4 (C-NO ₂)	156.67
C1 (C-NH)	136.63	
C2, C6	127.37	
C3, C5	113.35	
CH ₃	39.5 (overlapped with solvent)	
Acetone-d ₆	C4 (C-NO ₂)	154.2
C1 (C-NH)	138.8	
C2, C6	126.5	
C3, C5	110.9	
CH ₃	30.7	

Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)

Experimental Protocols

A generalized protocol for obtaining high-quality NMR spectra of **N-Methyl-4-nitroaniline** is provided below.

Sample Preparation

- Weigh approximately 10-20 mg of **N-Methyl-4-nitroaniline**.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the spectrometer to optimize magnetic field homogeneity.
- For ^1H NMR:
 - Spectrometer Frequency: 300-500 MHz.
 - Pulse Program: Standard single-pulse (zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8-16.
- For ^{13}C NMR:
 - Spectrometer Frequency: 75-125 MHz.
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

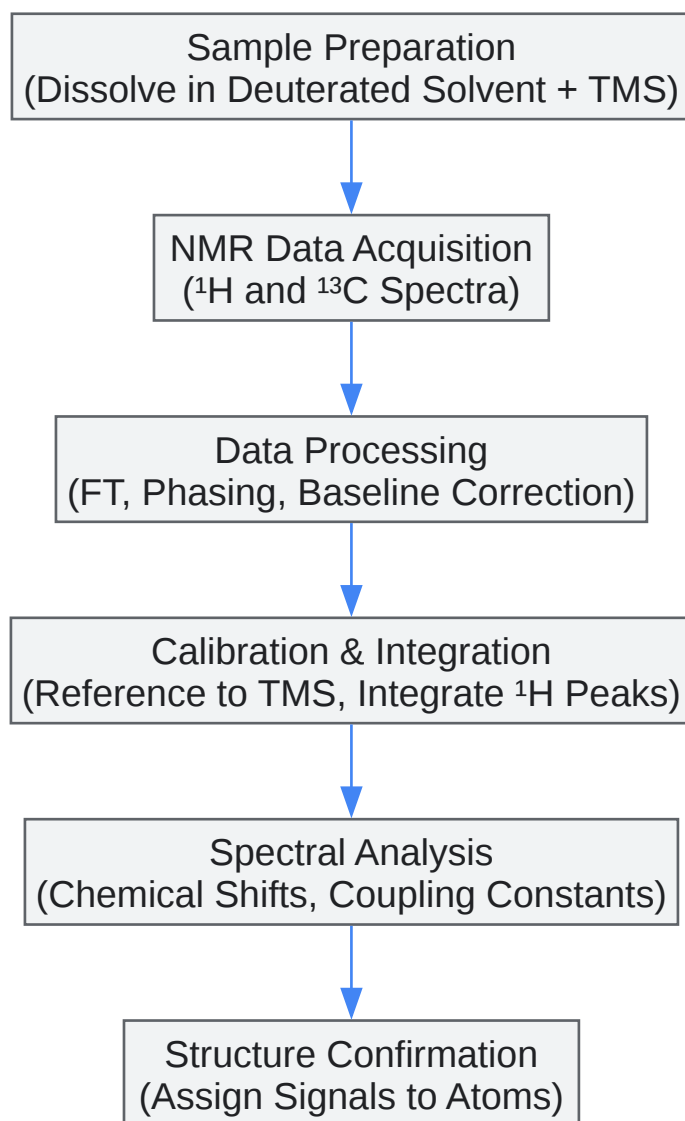
Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ^1H spectrum to determine proton ratios.

- Analyze peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

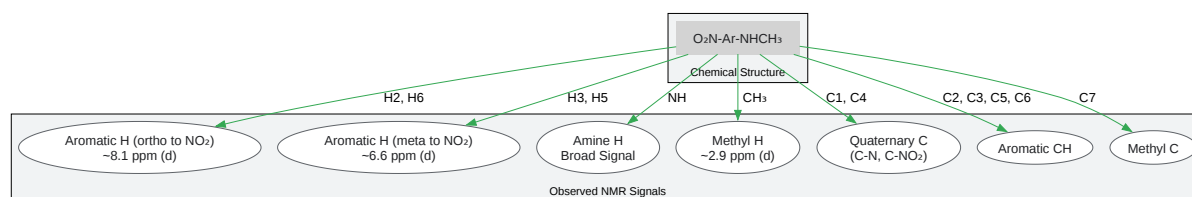
Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical relationship between the molecule's structure and its NMR signals.



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Caption: Experimental workflow for NMR characterization.



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Caption: Correlation of molecular structure with observed NMR signals.

Interpretation of Spectra

- ¹H NMR Spectrum: The aromatic region displays a characteristic AA'BB' system with two doublets, consistent with a 1,4-disubstituted benzene ring. The downfield doublet (~8.0-8.1 ppm) corresponds to the protons ortho to the electron-withdrawing nitro group, while the upfield doublet (~6.5-6.6 ppm) corresponds to the protons ortho to the electron-donating N-methylamino group. The methyl protons appear as a doublet due to coupling with the adjacent NH proton. The NH proton itself is typically a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[4][8]
- ¹³C NMR Spectrum: The spectrum shows six distinct carbon signals as expected from the molecule's symmetry. The two quaternary carbons (C1 and C4) are readily identified. The carbon attached to the nitro group (C4) is the most downfield aromatic signal due to strong deshielding. The methyl carbon (C7) appears at the highest field (~30 ppm).

Conclusion

This application note provides a standardized framework for the ¹H and ¹³C NMR characterization of **N-Methyl-4-nitroaniline**. The tabulated data and detailed protocols offer a

reliable reference for researchers in synthetic chemistry and drug development, ensuring accurate and reproducible analysis of this important chemical compound.

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